REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[C:2]1([C:9]23[CH2:12][CH:11]([CH2:8]2)[CH2:10]3)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
propellane
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was transferred into a borosilicate tube
|
Type
|
CUSTOM
|
Details
|
irradiated 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
(40° C./0.2 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
After these products were removed
|
Type
|
CUSTOM
|
Details
|
sublimed out of the mixture (40°-50° C./0.2 mm Hg)
|
Type
|
CUSTOM
|
Details
|
Resublimation produced an analytical sample
|
Type
|
CUSTOM
|
Details
|
Recrystallization from penfane at 0° C.
|
Type
|
CUSTOM
|
Details
|
gave a gummy solid
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C12CC(C1)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |